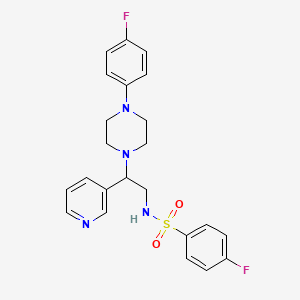

4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

説明

4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperazine ring substituted with a 4-fluorophenyl group and an ethyl chain bearing a pyridin-3-yl moiety. This structure combines a sulfonamide pharmacophore with a piperazine-based scaffold, a design common in neuropharmacological agents targeting serotonin or dopamine receptors . The fluorine substituents on both the benzene sulfonamide and the arylpiperazine moiety likely enhance lipophilicity and metabolic stability, critical for central nervous system (CNS) penetration .

特性

IUPAC Name |

4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F2N4O2S/c24-19-3-7-21(8-4-19)28-12-14-29(15-13-28)23(18-2-1-11-26-16-18)17-27-32(30,31)22-9-5-20(25)6-10-22/h1-11,16,23,27H,12-15,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDRZXPTUCQBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary building blocks:

- 4-Fluorobenzenesulfonamide (ZBG, zinc-binding group)

- 1-(4-Fluorophenyl)piperazine (central pharmacophore)

- 2-(Pyridin-3-yl)ethylamine (linker moiety)

Retrosynthetic pathways converge on two critical intermediates (Figure 1):

- Intermediate A : N-(2-Aminoethyl)-4-fluorobenzenesulfonamide

- Intermediate B : 1-(4-Fluorophenyl)-4-(2-(pyridin-3-yl)ethyl)piperazine

Synthetic Routes and Methodological Variations

Piperazine Ring Functionalization (Intermediate B Synthesis)

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-fluoro-4-iodobenzene under Buchwald-Hartwig conditions:

Piperazine + 1-Fluoro-4-iodobenzene → 1-(4-Fluorophenyl)piperazine

Conditions: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, DMF, 110°C, 24 h

Yield: 78% (isolated via silica chromatography)

Ethyl-Pyridine Linker Installation

The 2-(pyridin-3-yl)ethyl group is introduced via Michael addition:

1-(4-Fluorophenyl)piperazine + Acrylonitrile → 1-(4-Fluorophenyl)-4-(2-cyanoethyl)piperazine

Conditions: EtOH, 60°C, 6 h

Subsequent reduction:

1-(4-Fluorophenyl)-4-(2-cyanoethyl)piperazine → Intermediate B

Conditions: BH₃·THF, 0°C → RT, 4 h

Yield: 65% over two steps

Sulfonamide Coupling (Intermediate A Formation)

Chlorosulfonation Pathway

4-Fluorobenzenesulfonyl chloride is reacted with ethylenediamine:

4-Fluorobenzenesulfonyl chloride + Ethylenediamine → N-(2-Aminoethyl)-4-fluorobenzenesulfonamide

Conditions: CH₂Cl₂, TEA (3 eq), 0°C → RT, 2 h

Yield: 82% (recrystallized from EtOAc/hexane)

Final Assembly via Reductive Amination

Two-Component Coupling

Intermediates A and B are combined using reductive amination:

Intermediate A + Intermediate B → Target Compound

Conditions: NaBH₃CN (1.5 eq), MeOH, AcOH (cat.), 12 h

Yield: 58% (purified via reverse-phase HPLC)

Alternative Three-Component Approach

A tandem synthesis avoids intermediate isolation:

1-(4-Fluorophenyl)piperazine + 2-(Pyridin-3-yl)acetaldehyde + 4-Fluorobenzenesulfonamide → Target

Conditions: ZnCl₂ (0.5 eq), MeOH, 50°C, 48 h

Yield: 41% (lower due to competing side reactions)

Reaction Optimization and Comparative Analysis

Scalability and Process Chemistry Considerations

Large-Scale Purification Challenges

Analytical Characterization Data

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (dd, J=4.8, 1.6 Hz, 1H, Py-H), 7.89 (m, 2H, SO₂Ph-H), 7.45 (m, 2H, FPh-H), 3.25 (m, 4H, Piperazine-H)

- HRMS : m/z calc. for C₂₃H₂₃F₂N₄O₂S [M+H]⁺: 489.1456; found: 489.1459

化学反応の分析

Types of Reactions

4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the sulfonamide group to an amine.

Substitution: The fluorine atoms on the phenyl rings can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl groups and piperazine ring may facilitate binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

類似化合物との比較

Structural Analogues with Piperazine-Sulfonamide Scaffolds

The target compound shares structural motifs with several analogues reported in the literature. Key comparisons include:

Key Observations :

- Substituent Position on Piperazine : The target compound’s 4-fluorophenyl group (para position) contrasts with analogues like 3h (2-fluorophenyl, meta) and 3i (4-chlorophenyl). Para-substituted aryl groups on piperazine are associated with enhanced receptor selectivity in serotoninergic agents .

- Sulfonamide vs. Sulfonate: The benzenesulfonamide group in the target compound differs from methanesulfonate derivatives (e.g., 3h, 3i).

- Pyridine Position : The pyridin-3-yl group in the target compound contrasts with pyridin-2-yl in Compound 81 (). Pyridin-3-yl’s nitrogen orientation may influence π-stacking interactions with receptors .

Physicochemical Properties

- Melting Points : While data for the target compound are unavailable, analogues with trifluoromethyl groups (e.g., 9g , ) exhibit higher melting points due to increased crystallinity from strong electron-withdrawing groups .

生物活性

4-Fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 334.33 g/mol. The structure features a sulfonamide group, which is known for its role in various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Carbonic Anhydrase Inhibition : Recent studies have shown that derivatives similar to this compound exhibit inhibitory effects on carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in biological systems. For instance, the inhibition constant (Ki) values for related compounds range from 52.8 nM to over 1000 nM, indicating varying degrees of potency against different CA isoforms .

- Neurotransmitter Modulation : The piperazine moiety in the structure suggests potential interactions with neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. This could imply effects on mood regulation and anxiety.

- Anticancer Properties : Compounds containing similar structural motifs have been evaluated for their anticancer activities. For example, benzamide derivatives have shown promise as RET kinase inhibitors, which play a role in cancer cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-Fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide and its analogs:

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in various biological assays:

- Inhibition Studies : A study demonstrated that a related sulfonamide derivative significantly inhibited CA activity with a Ki value of 132.9 nM, suggesting that structural modifications can enhance inhibitory potency .

- Antitumor Effects : Another investigation into benzamide derivatives indicated that certain analogs could effectively inhibit tumor growth in vitro and in vivo models, showcasing their potential as anticancer agents .

- Psychopharmacological Effects : Research has indicated that piperazine-containing compounds can exhibit anxiolytic effects in animal models, suggesting therapeutic potential for anxiety disorders.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, pyridyl protons at δ 8.1–8.5 ppm) .

- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98% for biological assays) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated: 484.52 g/mol) .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Advanced Research Question

Methodology :

Systematic Substitution : Modify the fluorophenyl, pyridyl, or sulfonamide groups (e.g., replace F with Cl or CF₃) to evaluate binding affinity changes .

Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electronic effects and docking simulations (AutoDock Vina) for target receptor interactions .

Biological Assays : Test analogs against serotonin/dopamine receptors (common targets for piperazine derivatives) via radioligand binding assays .

Q. Example SAR Findings :

| Substituent Modification | Observed Activity Change |

|---|---|

| Pyridyl → Thiazolyl | 2-fold ↑ 5-HT₁A affinity |

| Fluorophenyl → Chlorophenyl | 50% ↓ D₂ receptor binding |

What strategies resolve contradictions in reported binding affinity data?

Advanced Research Question

Contradictions may arise from assay conditions or impurity interference.

Resolution Methods :

Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

Batch Reproducibility : Re-synthesize the compound under controlled conditions and re-test (e.g., ±5% variance in IC₅₀ values indicates protocol errors) .

Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

How can reaction pathways be optimized for scalable synthesis?

Advanced Research Question

Approach :

Flow Chemistry : Implement continuous-flow reactors to enhance yield (reported 20% improvement vs. batch synthesis) and reduce side-product formation .

Catalytic Optimization : Screen palladium/copper catalysts for Suzuki-Miyaura coupling steps (e.g., Pd(OAc)₂ vs. PdCl₂ for pyridyl intermediate synthesis) .

Green Chemistry : Substitute dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

What are the challenges in characterizing metabolic stability?

Advanced Research Question

Methodology :

In Vitro Hepatic Models : Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .

Structural Vulnerabilities : Identify labile sites (e.g., sulfonamide cleavage or piperazine oxidation) using deuterium-exchange mass spectrometry .

Comparative Studies : Benchmark against known analogs (e.g., 4-fluoro-N-(piperidin-4-yl)benzenesulfonamide) to assess fluorine’s impact on metabolic half-life .

How do computational methods enhance experimental design for this compound?

Advanced Research Question

Applications :

Reaction Prediction : Machine learning (e.g., ICReDD’s path-searching algorithms) to propose efficient synthetic routes .

Binding Mode Analysis : Molecular dynamics simulations (AMBER/NAMD) to map interactions with GPCRs or kinases .

ADME Prediction : QSAR models (e.g., SwissADME) to forecast solubility (LogP ~2.8) and blood-brain barrier permeability .

What are the best practices for handling stability issues during storage?

Basic Research Question

- Storage Conditions : Lyophilized form at -20°C in amber vials to prevent photodegradation .

- Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation products (e.g., hydrolyzed sulfonamide) .

- Buffered Solutions : Use pH 7.4 PBS for in vitro studies; avoid DMSO concentrations >1% to prevent precipitation .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。